Triallyl trimesate

Vue d'ensemble

Description

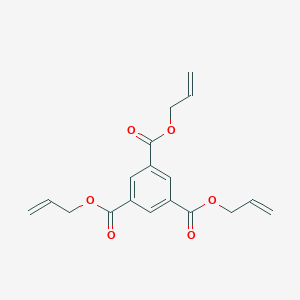

Triallyl trimesate, also known as triallyl 1,3,5-benzenetricarboxylate, is an organic compound with the molecular formula C18H18O6. It is a triester derived from 1,3,5-benzenetricarboxylic acid and allyl alcohol. This compound is known for its applications in polymer chemistry, particularly as a cross-linking agent in the production of advanced materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triallyl trimesate can be synthesized through the esterification of 1,3,5-benzenetricarboxylic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as column chromatography, helps in achieving the desired quality of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Triallyl trimesate undergoes various chemical reactions, including:

Oxidation: The allyl groups in this compound can be oxidized to form epoxides or other oxygen-containing functional groups.

Reduction: The compound can be reduced to form triallyl 1,3,5-benzenetricarboxylate derivatives with different degrees of saturation.

Substitution: The allyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated or partially saturated triallyl 1,3,5-benzenetricarboxylate derivatives.

Substitution: Allyl-substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Applications in Scientific Research

Triallyl trimesate has a broad range of applications across multiple scientific disciplines, including:

Polymer Chemistry

- Cross-Linking Agent : TAM is extensively used as a cross-linking agent in the synthesis of advanced polymers. It enhances mechanical properties and thermal stability by facilitating chemical bonding between polymer chains.

- Modification of Polyolefins : TAM modifies the properties of polyolefins like polypropylene (PP) and polylactic acid (PLA) through free-radical polymerization processes. This modification leads to improved rheological properties, viscosity, and elasticity .

Material Science

- Post-Synthetic Modification : In material science, TAM is employed to enhance the photocatalytic activity and photostability of metal-organic frameworks (MOFs).

- Graft Copolymer Synthesis : It acts as a bridge in graft copolymer synthesis, allowing the coupling of dissimilar polymers to create new materials with tailored properties .

Environmental Science

- Pollutant Degradation : TAM-based materials are utilized for degrading organic pollutants such as methylene blue and ibuprofen under UV light, showcasing its potential in environmental remediation.

Biomedical Research

- Drug Delivery Systems : Research is exploring TAM's role in drug delivery systems and its incorporation into biocompatible materials, although further studies are needed to establish its efficacy and safety in this context.

Case Study 1: Modification of Polypropylene

Research demonstrated that incorporating this compound into polypropylene through peroxide-initiated modification resulted in enhanced mechanical properties such as impact strength and elasticity. The study highlighted that TAM contributed to a finer spherulitic structure and improved processability during injection molding .

Case Study 2: Environmental Remediation

A study evaluated the effectiveness of TAM-based materials in degrading methylene blue under UV light. The results indicated significant pollutant removal efficiency, showcasing TAM's potential application in wastewater treatment technologies.

Case Study 3: Graft Copolymer Synthesis

Investigations into the synthesis of graft copolymers using this compound revealed that a two-step approach yielded better results than a one-step method. The study identified limitations due to solvent dilution but noted that optimized conditions could enhance graft yields significantly .

Mécanisme D'action

The mechanism of action of triallyl trimesate primarily involves its ability to form cross-linked networks through radical-initiated polymerization. The allyl groups in the compound undergo radical polymerization, leading to the formation of a three-dimensional network. This cross-linking enhances the mechanical strength and thermal stability of the resulting materials. Additionally, the incorporation of this compound into MOFs improves their photocatalytic properties by facilitating the formation of active sites for the degradation of pollutants.

Comparaison Avec Des Composés Similaires

Triallyl isocyanurate: Another triallyl compound used as a cross-linking agent in polymer chemistry.

Triallyl phosphate: A triallyl ester with applications in flame retardants and advanced materials.

Comparison:

Triallyl trimesate vs. Triallyl isocyanurate: Both compounds are used as cross-linking agents, but this compound offers better thermal stability and mechanical properties due to its aromatic core.

This compound vs. Triallyl phosphate: While both compounds are used in advanced materials, this compound is preferred for applications requiring high thermal stability and mechanical strength, whereas triallyl phosphate is favored for its flame-retardant properties.

Activité Biologique

Triallyl trimesate (TAM), chemically known as triallyl 1,3,5-benzenetricarboxylate, is an organic compound with the molecular formula . This triester is derived from 1,3,5-benzenetricarboxylic acid and allyl alcohol. TAM is primarily recognized for its applications in polymer chemistry, especially as a cross-linking agent that enhances the mechanical properties and thermal stability of polymers. Recent studies have also explored its potential in biomedical applications, environmental science, and material science.

This compound exhibits its biological activity primarily through its role as a cross-linking agent in polymer synthesis. This property allows it to modify the physical characteristics of polymers, making them suitable for various applications, including drug delivery systems and biocompatible materials. The cross-linking process enhances the stability and functionality of these materials under physiological conditions.

Applications in Drug Delivery

TAM has been investigated for its potential use in drug delivery systems . Its ability to form stable networks in polymer matrices allows for controlled release of therapeutic agents. For instance, studies have demonstrated that incorporating TAM into polyhydroxyalkanoate (PHA) polymers can improve their mechanical properties and biocompatibility, thereby enhancing their effectiveness as drug carriers .

Environmental Impact

In environmental science, this compound-based materials have shown promise in the degradation of organic pollutants . Research indicates that TAM can facilitate the breakdown of contaminants such as methylene blue and ibuprofen under UV light exposure. This characteristic is particularly valuable in wastewater treatment processes where the removal of persistent organic pollutants is critical.

Case Studies

- Drug Delivery Systems : A study highlighted the use of TAM in creating nanoparticles for targeted drug delivery to hepatocellular carcinoma cells. The modified PHA-based nanoparticles demonstrated improved cellular uptake and biocompatibility compared to unmodified versions .

- Wastewater Treatment : Another investigation focused on the effectiveness of TAM in enhancing the photocatalytic activity of metal-organic frameworks (MOFs) used in wastewater treatment. The presence of TAM improved the degradation rates of various organic pollutants when subjected to UV light .

Comparative Analysis with Similar Compounds

The biological activity and effectiveness of this compound can be compared with other similar compounds:

| Compound | Application Area | Key Features |

|---|---|---|

| Triallyl isocyanurate | Polymer chemistry | High thermal stability; used as a cross-linking agent |

| Triallyl phosphate | Flame retardants and advanced materials | Effective in enhancing fire resistance properties |

Comparison Insights

- This compound vs. Triallyl Isocyanurate : While both compounds serve as cross-linking agents, TAM offers superior mechanical properties due to its aromatic structure.

- TAM vs. Triallyl Phosphate : TAM is preferred for applications requiring high thermal stability and mechanical strength, whereas triallyl phosphate is favored for its flame-retardant capabilities .

Propriétés

IUPAC Name |

tris(prop-2-enyl) benzene-1,3,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-4-7-22-16(19)13-10-14(17(20)23-8-5-2)12-15(11-13)18(21)24-9-6-3/h4-6,10-12H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSUIKFOFHZNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066267 | |

| Record name | Triallyl trimesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17832-16-5 | |

| Record name | Triallyl trimesate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17832-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl trimesate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Benzenetricarboxylic acid, 1,3,5-tri-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallyl trimesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl benzene-1,3,5-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL TRIMESATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW4NV82JL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does triallyl trimesate impact the properties of polypropylene?

A: this compound acts as a coagent in the peroxide-initiated modification of polypropylene. This process leads to the formation of long-chain branched polypropylene with enhanced rheological properties. Specifically, this compound modification results in increased viscosity and elasticity, as well as the introduction of strain hardening behavior. [, , ] Additionally, it contributes to a finer spherulitic structure and eliminates the skin-core layer in injection-molded specimens. [] These changes enhance the material's processability and mechanical properties, such as impact strength. [, ]

Q2: What is the mechanism behind the improved crystallization observed in this compound-modified polymers?

A: Studies indicate that this compound modification generates a small amount of well-dispersed, coagent-derived nanoparticles within the polymer matrix. [] These nanoparticles act as nucleating agents, promoting crystallization and leading to a higher crystallization temperature and faster crystallization rates compared to unmodified polymers or those modified with peroxide alone. [, ] This enhanced crystallization contributes to improved mechanical properties and processability.

Q3: Can this compound be used to modify other polymers besides polypropylene?

A: Yes, research demonstrates the successful use of this compound in modifying other polymers, including poly(lactic acid) (PLA). [, ] Similar to its effects on polypropylene, this compound enhances PLA's melt rheological properties, increasing melt elasticity and introducing strain hardening. [] Furthermore, it improves crystallization kinetics and enhances crystallinity in PLA. [] These modifications make PLA more suitable for conventional thermoplastics processing.

Q4: How does the structure of this compound contribute to its function as a coagent?

A: this compound possesses three allylic groups attached to a benzene ring. These allylic groups are highly reactive towards free radicals generated during peroxide-initiated reactions. [] This reactivity allows this compound to participate in crosslinking reactions with polymer chains, leading to the formation of branched structures. [, , ] The extent of branching and the resulting polymer properties can be controlled by adjusting the concentration of this compound and peroxide used in the modification process. [, ]

Q5: Are there any limitations to using this compound in polymer modification?

A: One limitation is the potential for gel formation at high concentrations of this compound and peroxide. [, ] This gelation arises from excessive crosslinking, which can be detrimental to the material's processability. Therefore, careful optimization of reaction conditions is crucial to achieve the desired level of modification without compromising the polymer's processability. [] Additionally, when used in solution-based grafting approaches, the efficiency of this compound can be limited due to dilution effects and differences in reactivity between polymers. []

Q6: What are the environmental implications of using this compound?

A: Research on the environmental impact and degradation of this compound is limited. As with many chemical compounds, understanding its fate in the environment and potential for biodegradation is crucial for responsible use and disposal. Further investigation into these aspects is necessary to assess and mitigate any potential negative environmental impacts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.